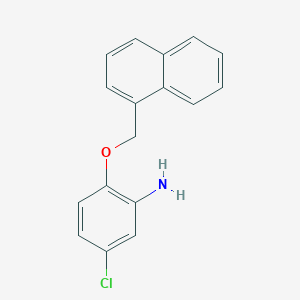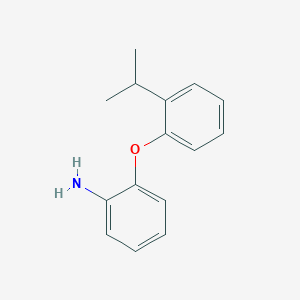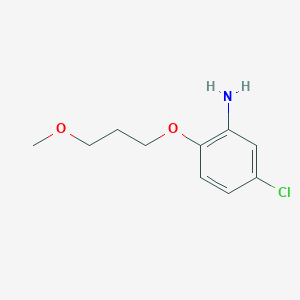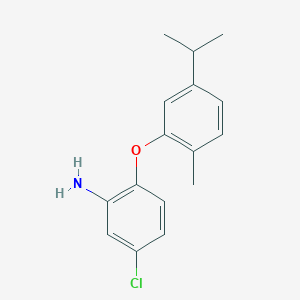
5-Chloro-2-(1-naphthylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(1-naphthylmethoxy)aniline, also known as 5-chloro-2-NMA, is an organic compound that is used in various scientific research applications. 5-chloro-2-NMA is a derivative of aniline, and is synthesized by the reaction of aniline with chloroacetyl chloride. This compound is used in a variety of research applications, including biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
Applications De Recherche Scientifique
5-Chloro-2-(1-naphthylmethoxy)anilineMA is used in a variety of scientific research applications. It is used as an inhibitor for the enzyme monoamine oxidase, and has been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. 5-Chloro-2-(1-naphthylmethoxy)anilineMA has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been studied for its potential to be used in the synthesis of other organic compounds, such as 2-naphthylmethanol.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is not yet fully understood. However, it is believed that the compound inhibits the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 5-Chloro-2-(1-naphthylmethoxy)anilineMA can potentially increase the levels of these neurotransmitters, which may have a therapeutic effect in the treatment of depression, anxiety, and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(1-naphthylmethoxy)anilineMA have been studied in various animal models. In mice, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been shown to increase the levels of serotonin and dopamine, as well as reduce the levels of the stress hormone corticosterone. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been shown to reduce the levels of the neurotransmitter glutamate, which is involved in the regulation of emotional behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-2-(1-naphthylmethoxy)anilineMA in laboratory experiments include its ease of synthesis, its low cost, and its ability to inhibit monoamine oxidase. However, there are some limitations to using 5-Chloro-2-(1-naphthylmethoxy)anilineMA in laboratory experiments. These include its relatively low solubility in water, its potential to cause skin irritation, and its potential to cause eye irritation. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA is toxic if ingested, and should be handled with care.
Orientations Futures
Future research on 5-Chloro-2-(1-naphthylmethoxy)anilineMA could focus on its potential to be used as an antidepressant, as well as its potential to be used in the treatment of other neurological disorders. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-Chloro-2-(1-naphthylmethoxy)anilineMA, and to identify other potential applications for this compound. Other potential research directions include the development of more efficient synthesis methods, as well as the development of more effective delivery systems for 5-Chloro-2-(1-naphthylmethoxy)anilineMA.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is achieved by the reaction of aniline with chloroacetyl chloride. This reaction is carried out in a two-step process. First, aniline is reacted with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate product, 5-chloro-2-nitroaniline. This intermediate product is then reacted with sodium hydroxide to produce 5-Chloro-2-(1-naphthylmethoxy)anilineMA. The reaction is carried out at a temperature of 80-100°C, and the yield of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is typically around 85%.
Propriétés
IUPAC Name |
5-chloro-2-(naphthalen-1-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFBYIFVGHVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(1-naphthylmethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171381.png)

![4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B3171392.png)
![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)


![2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline](/img/structure/B3171419.png)






![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)